molecular formula C33H35N5O6 B14051259 (s)-9-(3-(4,4'-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine

(s)-9-(3-(4,4'-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine

Cat. No.: B14051259
M. Wt: 597.7 g/mol
InChI Key: JXNUBHGELXFPNQ-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s)-9-(3-(4,4’-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine is a synthetic compound often used in the field of nucleic acid chemistry. This compound is particularly significant due to its role in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic testing, research, and forensics.

Preparation Methods

The synthesis of (s)-9-(3-(4,4’-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine involves several steps. The starting material is typically guanine, which undergoes a series of chemical reactions to introduce the desired functional groups. The reaction conditions often include the use of anhydrous solvents and specific catalysts to ensure high yield and purity .

Chemical Reactions Analysis

(s)-9-(3-(4,4’-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of (s)-9-(3-(4,4’-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine involves its incorporation into oligonucleotides. The dimethoxytrityl group protects the hydroxyl group during synthesis, preventing unwanted reactions. Once the oligonucleotide is synthesized, the DMT group is removed under acidic conditions, allowing the oligonucleotide to function properly . The isobutyryl group provides additional stability and specificity to the compound, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

(s)-9-(3-(4,4’-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine is unique due to its specific functional groups and their arrangement. Similar compounds include:

Properties

Molecular Formula

C33H35N5O6

Molecular Weight

597.7 g/mol

IUPAC Name

N-[9-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropyl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C33H35N5O6/c1-21(2)30(40)36-32-35-29-28(31(41)37-32)34-20-38(29)18-25(39)19-44-33(22-8-6-5-7-9-22,23-10-14-26(42-3)15-11-23)24-12-16-27(43-4)17-13-24/h5-17,20-21,25,39H,18-19H2,1-4H3,(H2,35,36,37,40,41)/t25-/m0/s1

InChI Key

JXNUBHGELXFPNQ-VWLOTQADSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C[C@@H](COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.